2,3-dihydroxy-3-phenylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,10-11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOUUNAFHCJIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60875796 | |
| Record name | Benzenepropanoic acid, .alpha.,.beta.-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxyphenyllactate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029232 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56816-80-9, 16088-08-7, 5695-95-4 | |
| Record name | NSC102081 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC102080 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanoic acid, .alpha.,.beta.-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxy-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthetic and Metabolic Pathways of 2,3 Dihydroxy 3 Phenylpropanoic Acid
Microbial Biosynthesis and Biotransformation Pathways
The microbial world harbors a vast array of metabolic capabilities, including the synthesis and degradation of complex organic molecules like 2,3-dihydroxy-3-phenylpropanoic acid. This section delves into the microbial pathways associated with this compound, from its producers to its breakdown and environmental significance.
Identification of Microbial Producers and Associated Pathways
While direct microbial production of this compound is not extensively documented, its formation can be inferred from the known metabolic pathways of structurally related phenylpropanoids. The biotransformation of cinnamic acid and its derivatives by various microorganisms presents a plausible route for the synthesis of this dihydroxylated compound.
Microorganisms are known to metabolize cinnamic acid through various reactions, including hydroxylation. For instance, the biotransformation of cinnamic acid by fungi such as Alternaria alternata, Rhodotorula rubra, and Penicillium chrysogeneum has been shown to yield derivatives like p-hydroxybenzoic acid, cinnamyl alcohol, and methyl cinnamate. rsc.org Although these are not direct precursors, they demonstrate the enzymatic machinery within these organisms to modify the phenylpropanoid structure.
A key pathway for the formation of a dihydroxylated phenylpropanoic acid has been identified in Escherichia coli. This bacterium can convert 3-phenylpropionic acid and 3-(3-hydroxyphenyl)propionic acid into 3-(2,3-dihydroxyphenyl)propionic acid. asm.orgnih.gov This transformation is a critical step in the catabolism of these aromatic compounds and highlights the potential for microbial systems to perform dihydroxylation on the phenyl ring of propanoic acid derivatives.
The following table summarizes microbial biotransformation of related phenylpropanoids, suggesting potential pathways for this compound formation.
| Microorganism | Substrate | Product(s) | Reference |
| Escherichia coli | 3-Phenylpropionic acid | 3-(2,3-Dihydroxyphenyl)propionic acid | asm.orgnih.gov |
| Escherichia coli | 3-(3-Hydroxyphenyl)propionic acid | 3-(2,3-Dihydroxyphenyl)propionic acid | asm.orgnih.gov |
| Sphingopyxis granuli RW412 | 3-Phenylpropanoic acid | Cinnamic acid | nih.gov |
| Yarrowia lipolytica | Cinnamic acid | p-Coumaric acid | nih.gov |
| Alternaria alternata | Cinnamic acid | N-propyl cinnamamide, 2-methyl heptyl benzoate | rsc.org |
| Rhodotorula rubra | Cinnamic acid | p-Hydroxybenzoic acid | rsc.org |
| Penicillium chrysogeneum | Cinnamic acid | Cinnamyl alcohol, Methyl cinnamate | rsc.org |
Catabolism of Phenylpropanoic Acid Derivatives
The breakdown of phenylpropanoic acid and its derivatives by microorganisms is a crucial process for carbon cycling in the environment. These pathways typically involve initial modifications to the molecule followed by cleavage of the aromatic ring.
Initial Hydroxylation and Aromatic Ring Cleavage Mechanisms
The catabolism of 3-phenylpropanoic acid (3PPA) and related compounds often begins with hydroxylation of the aromatic ring. In Escherichia coli K-12, separate inducible pathways exist for the conversion of 3-phenylpropionic acid and 3-(3-hydroxyphenyl)propionic acid into the common intermediate, 3-(2,3-dihydroxyphenyl)propionic acid. asm.orgnih.gov This dihydroxylated intermediate is then primed for the cleavage of its benzene (B151609) nucleus. asm.org
The degradation pathway in Sphingopyxis granuli RW412 involves the conversion of 3PPA to cinnamic acid. nih.gov In Yarrowia lipolytica, cinnamic acid is converted to p-coumaric acid by a trans-cinnamate 4-monooxygenase. nih.gov These initial steps prepare the molecule for subsequent enzymatic attacks.
The central mechanism for breaking down the aromatic ring in many bacteria is through dioxygenase-mediated meta-cleavage. Following the formation of a dihydroxylated intermediate like 3-(2,3-dihydroxyphenyl)propionic acid, a dioxygenase enzyme cleaves the ring between two hydroxylated carbons. asm.org
Downstream Metabolic Intermediates and Pathways
Following the meta-cleavage of 3-(2,3-dihydroxyphenyl)propionic acid in E. coli, the resulting aliphatic products are further metabolized. The breakdown of the ring structure yields succinate, pyruvate, and acetaldehyde. asm.orgnih.gov These molecules are common central metabolites that can readily enter the Krebs cycle for complete mineralization to carbon dioxide and water, generating energy for the cell.
In the case of Sphingopyxis granuli RW412, while the primary degradation product of 3PPA is cinnamic acid, the organism is also capable of converting 3PPA to catechol, which is then subject to ring cleavage. nih.gov
The following table outlines the key intermediates in the microbial catabolism of phenylpropanoic acid derivatives.
| Microorganism | Initial Substrate | Key Intermediate(s) | Downstream Products | Reference |
| Escherichia coli | 3-Phenylpropionic acid | 3-(2,3-Dihydroxyphenyl)propionic acid | Succinate, Pyruvate, Acetaldehyde | asm.orgnih.gov |
| Sphingopyxis granuli RW412 | 3-Phenylpropanoic acid | Cinnamic acid, Catechol | - | nih.gov |
| Yarrowia lipolytica | Cinnamic acid | p-Coumaric acid, 4-Hydroxybenzoic acid | - | nih.gov |
Role as a Microbial Metabolite in Environmental and Physiological Processes
Phenylpropanoic acid derivatives, produced and metabolized by microorganisms, play significant roles in various environments. 3-Phenylpropionic acid itself is a known end-product of bacterial degradation of phenylalanine in the intestinal lumen. nih.gov The gut microbiota, including species like Bacteroides fragilis, can produce 3-phenylpropionic acid, which has been shown to enhance the intestinal epithelial barrier function by activating the aryl hydrocarbon receptor (AhR) signaling pathway. nih.gov
The presence and degradation of phenylpropanoic acids are also relevant in wastewater treatment plants. These compounds can be found in wastewater and their removal is dependent on the catabolic activities of the microbial populations within these systems. mdpi.com The ability of bacteria like Pseudomonas citronellolis to mineralize ibuprofen, a derivative of 2-phenylpropanoic acid, highlights the importance of these microbial processes in bioremediation. nih.gov
Plant Metabolic Pathways Involving this compound or Related Structures
Plants are prolific producers of a diverse array of phenylpropanoids, which are synthesized from the amino acid phenylalanine. While the direct synthesis of this compound in plants is not well-established, the metabolic pathways for related compounds are extensively studied.
Plant cell cultures of Eucalyptus perriniana have been shown to biotransform cinnamic acid into various derivatives, including p-coumaric acid and its glucosides. researchgate.net This indicates that plants possess the enzymatic capacity to hydroxylate the phenyl ring of cinnamic acid. Furthermore, the same study demonstrated the conversion of p-coumaric acid to caffeic acid, which involves the addition of a second hydroxyl group to the ring. researchgate.net This suggests a plausible, though not directly observed, pathway for the formation of a dihydroxylated phenylpropanoic acid from cinnamic acid in plants.
The metabolism in plants often involves conjugation of these compounds with sugars, forming glucosides. This is a common detoxification and storage mechanism. For example, in the biotransformation of cinnamic acid by E. perriniana, both cinnamic acid β-D-glucopyranosyl ester and 4-O-β-D-glucopyranosylcoumaric acid were produced. researchgate.net
Biogenetic Origins from Primary Metabolites (e.g., Phenylalanine, Cinnamic Acid)
The biosynthetic journey of this compound commences with primary metabolites, specifically the aromatic amino acid L-phenylalanine. nih.govglpbio.com This initial step is a crucial gateway, channeling carbon from primary metabolism into the vast array of phenylpropanoid secondary metabolites. rsc.orgrsc.org The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. rsc.orgrsc.orgwikipedia.org This reaction represents the committed step in the phenylpropanoid pathway. wikipedia.org
Following the formation of cinnamic acid, a series of enzymatic modifications, including hydroxylations, lead to the generation of this compound. wikipedia.orgjocpr.com Cinnamic acid itself is a central intermediate in the biosynthesis of numerous natural products. wikipedia.org While the precise enzymatic steps for the direct conversion of cinnamic acid to this compound are not exhaustively detailed in all organisms, the process is understood to involve oxidation of the propanoic acid side chain. The chemical synthesis of this compound from cinnamic acid through oxidation with potassium permanganate (B83412) has been documented, providing a chemical parallel to the likely biological transformation. prepchem.com
Intermediacy in Plant Secondary Metabolite Biosynthesis (e.g., Benzoic Acid, Salicylic (B10762653) Acid)
This compound serves as a key intermediate in the biosynthesis of other important plant secondary metabolites, including benzoic acid and its derivative, salicylic acid. nih.govnih.gov Research involving stable-isotope labeling has demonstrated that 3-hydroxy-3-phenylpropanoic acid, a closely related compound, is a precursor to both benzoic acid and salicylic acid in plants like cucumber and Nicotiana attenuata. nih.govresearchgate.net This suggests that the pathway likely proceeds through a β-oxidation-like process where the three-carbon side chain of the precursor is shortened to a one-carbon carboxyl group. nih.gov
The conversion of this compound to benzoic acid represents a critical metabolic branch point. Benzoic acid, in turn, is the direct precursor to salicylic acid, a vital plant hormone involved in signaling, particularly in defense responses against pathogens. nih.gov The biosynthesis of salicylic acid from benzoic acid has been established as part of the phenylpropanoid pathway. nih.gov
Associated Enzymology in Plant Systems
The biosynthesis and metabolism of this compound involve a variety of enzymes that catalyze the necessary chemical transformations.
Phenylalanine ammonia-lyase (PAL) is the foundational enzyme of the general phenylpropanoid pathway, responsible for converting L-phenylalanine to cinnamic acid. rsc.orgwikipedia.orgtaylorandfrancis.compnas.org Its activity is a critical regulatory point for the entire pathway. pnas.org
Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that play a crucial role in the hydroxylation and other oxidative modifications of various intermediates in plant secondary metabolism. tandfonline.comnih.govtandfonline.comoup.comnih.gov These enzymes are responsible for the functionalization of the phenylpropanoid skeleton, which is essential for creating the vast diversity of compounds derived from this pathway. tandfonline.comnih.gov While the specific P450s that directly produce this compound are not universally identified, their involvement in the hydroxylation of the cinnamic acid side chain is highly probable.
Lyases , other than PAL, are also involved in the cleavage of carbon-carbon bonds, which is necessary for the shortening of the C3 side chain of phenylpropanoids to form C1 compounds like benzoic acid. wikipedia.org
Oxidoreductases are a broad class of enzymes that catalyze oxidation-reduction reactions. nih.gov These enzymes are integral to the various oxidative steps within the phenylpropanoid pathway.
Interactive Data Table: Key Enzymes and Their Functions
| Enzyme | Function |
| Phenylalanine ammonia-lyase (PAL) | Catalyzes the deamination of L-phenylalanine to form cinnamic acid. rsc.orgwikipedia.orgtaylorandfrancis.com |
| Cytochrome P450 Monooxygenases | A superfamily of enzymes that catalyze a wide range of oxidative reactions, including hydroxylations, in the biosynthesis of secondary metabolites. tandfonline.comnih.govnih.gov |
| Lyases | Enzymes that catalyze the breaking of various chemical bonds by means other than hydrolysis and oxidation. wikipedia.org |
| Oxidoreductases | A class of enzymes that catalyze the transfer of electrons from one molecule to another, essential for the oxidative steps in the pathway. nih.gov |
Chemical Synthesis Methodologies for 2,3 Dihydroxy 3 Phenylpropanoic Acid
Conventional Organic Synthesis Approaches
Conventional methods for synthesizing 2,3-dihydroxy-3-phenylpropanoic acid typically involve the functionalization of readily available precursors through oxidation and reduction reactions. These approaches are foundational and provide racemic or diastereomeric mixtures of the target compound.
Oxidation Reactions for Hydroxylation of Phenylpropanoic Acid Precursors
A primary conventional route to this compound is through the oxidation of the double bond in phenylpropanoic acid precursors, most notably cinnamic acid. This method directly introduces the two hydroxyl groups across the alkene functionality.
A well-established procedure involves the oxidation of cinnamic acid using potassium permanganate (B83412) (KMnO₄) in an alkaline aqueous solution. prepchem.com In this reaction, cinnamic acid is dissolved in water and the solution is made strongly alkaline. The solution is then cooled, and an aqueous solution of potassium permanganate is added slowly while maintaining a low temperature, typically around 0° C, to control the reaction's exothermicity. prepchem.com The permanganate ion adds across the double bond of the cinnamate, forming a cyclic manganate ester intermediate. This intermediate is then hydrolyzed to yield the vicinal diol, this compound, and manganese dioxide (MnO₂) as a precipitate.
Following the oxidation, the manganese hydroxide precipitate is filtered off. The filtrate is then partially neutralized and concentrated. The product is often isolated by extracting it into an organic solvent like ether after acidification, or by precipitating it as a calcium salt, which can then be purified and converted back to the free acid. prepchem.com The free acid can be obtained by treating the calcium salt with an acid such as oxalic acid. prepchem.com
Table 1: Typical Reaction Conditions for Oxidation of Cinnamic Acid
| Parameter | Condition |
|---|---|
| Starting Material | Cinnamic Acid |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) |
| Solvent | Water |
| Reaction pH | Strongly Alkaline (using Sodium Carbonate or Caustic Soda) |
| Temperature | Maintained at or below 0°C during oxidation |
| Work-up | Filtration of MnO₂, neutralization, extraction, or salt formation |
Synthetic Routes via Reduction and Subsequent Oxidation of Aromatic Aldehydes
Alternative synthetic strategies commence with aromatic aldehydes, such as benzaldehyde. These multi-step routes involve first building the three-carbon propanoic acid backbone and then introducing the hydroxyl groups.
One general approach involves the condensation of benzaldehyde with a compound that can provide the remaining two carbons of the propanoic acid chain, such as glycine or its derivatives, in a reaction like the Perkin or a modified aldol condensation. This typically forms an unsaturated intermediate, similar to cinnamic acid. For instance, the condensation of benzaldehyde with glycine can lead to the formation of 2-amino-3-hydroxy-3-phenylpropionic acid precursors. google.com
Following the creation of the carbon skeleton, which often results in a C=C double bond, a reduction step may be employed if a saturated backbone is required before hydroxylation. Subsequently, an oxidation or dihydroxylation step, similar to that described for cinnamic acid, is performed to install the two hydroxyl groups. The oxidation of aldehydes can also be a key step in synthesizing the carboxylic acid functionality if the initial condensation yields a different functional group. researchgate.netmdpi.com For example, systems using hydrogen peroxide with catalysts are effective for converting aromatic aldehydes to their corresponding carboxylic acids. researchgate.netmdpi.comorganic-chemistry.org
Stereoselective and Enantioselective Synthesis
The presence of two chiral centers in this compound means it can exist as four possible stereoisomers. Controlling the stereochemical outcome of the synthesis is crucial for applications where a specific isomer is required. This is achieved through stereoselective and enantioselective methods.
Asymmetric Dihydroxylation Strategies for Stereoisomeric Control
The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the enantioselective synthesis of 1,2-diols from prochiral olefins. organic-chemistry.orgelsevierpure.com This reaction is ideally suited for converting precursors like cinnamic acid or its esters into specific, enantiomerically enriched stereoisomers of this compound.
The reaction employs a catalytic amount of osmium tetroxide (OsO₄) as the primary oxidant. wikipedia.org The key to its stereoselectivity is the inclusion of a chiral ligand, which is typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD). wikipedia.org These ligands coordinate to the osmium center, creating a chiral catalytic complex that preferentially reacts with one of the two faces of the alkene. A stoichiometric co-oxidant, such as potassium ferricyanide(III) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), is used to regenerate the OsO₄ catalyst, allowing it to be used in small, less hazardous quantities. organic-chemistry.orgwikipedia.org
The reagents for Sharpless Asymmetric Dihydroxylation are commercially available as pre-packaged mixtures known as AD-mix-α and AD-mix-β. organic-chemistry.orgwikipedia.org
AD-mix-α contains the ligand (DHQ)₂PHAL, which typically delivers the hydroxyl groups to the "alpha" or lower face of the alkene when drawn in a standard orientation.
AD-mix-β contains the pseudoenantiomeric ligand (DHQD)₂PHAL, which directs hydroxylation to the "beta" or upper face.
By choosing the appropriate AD-mix, chemists can selectively synthesize a desired enantiomer of the diol product with high enantiomeric excess (ee). wikipedia.orgsemanticscholar.org The mechanism is believed to proceed through a [3+2]-cycloaddition of the osmium-ligand complex to the alkene, forming a cyclic osmate ester intermediate, which is then hydrolyzed to release the chiral diol. organic-chemistry.orgwikipedia.org
Table 2: Components of Sharpless Asymmetric Dihydroxylation AD-mixes
| Component | Function | AD-mix-α | AD-mix-β |
|---|---|---|---|
| Potassium Osmate | Catalyst (OsO₄ precursor) | K₂OsO₂(OH)₄ | K₂OsO₂(OH)₄ |
| Potassium Ferricyanide | Stoichiometric Oxidant | K₃[Fe(CN)₆] | K₃[Fe(CN)₆] |
| Potassium Carbonate | Base | K₂CO₃ | K₂CO₃ |
| Chiral Ligand | Stereochemical Control | (DHQ)₂PHAL | (DHQD)₂PHAL |
Chemo-enzymatic Approaches for Chiral Resolution and Enantioenrichment
Chemo-enzymatic methods offer an alternative strategy for obtaining enantiomerically pure compounds. These approaches typically involve the synthesis of a racemic mixture of the target molecule or a derivative, followed by the use of an enzyme to selectively transform one of the enantiomers. This process, known as kinetic resolution, allows for the separation of the unreacted enantiomer from the transformed one.
Lipases are commonly used enzymes for this purpose due to their ability to selectively catalyze the hydrolysis of esters in an enantioselective manner. For instance, a racemic mixture of an ester derivative of this compound can be treated with a lipase, such as Porcine Pancreas Lipase (PPL). researchgate.net The enzyme will preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomeric ester largely unreacted. The resulting mixture of the acid and the unreacted ester can then be separated by chemical means.
Another example involves the use of aldolases. D-threonine aldolase has been used for the stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acid, a structurally related compound. google.com The enzyme acts selectively on one of the chiral forms in a racemic mixture, allowing for the isolation of the other in high enantiomeric excess. google.com These chemo-enzymatic strategies are valued for their high selectivity and environmentally benign reaction conditions. unl.pt
Table 3: Examples of Enzymes Used in Chemo-enzymatic Resolutions
| Enzyme | Application | Principle |
|---|---|---|
| Porcine Pancreas Lipase (PPL) | Resolution of 3-hydroxy-3-phenylpropanoate esters researchgate.net | Enantioselective hydrolysis of one ester enantiomer |
| D-threonine aldolase | Enrichment of 2-amino-3-hydroxy-3-phenylpropionic acid google.com | Selective enzymatic action on one stereoisomer |
| β-N-acetylhexosaminidase | Separation of anomers of glycosides mdpi.com | Selective hydrolysis of one anomer from a mixture |
Chiral Auxiliary-Mediated Transformations for Enantiopure this compound and Its Derivatives
The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.orgtcichemicals.com
In the context of synthesizing this compound, a chiral auxiliary could be used in several ways. For example, an achiral precursor could be attached to a chiral auxiliary, such as an Evans oxazolidinone. wikipedia.org A subsequent reaction, for example, an aldol condensation with benzaldehyde, would proceed with high diastereoselectivity due to the steric influence of the auxiliary, which blocks one face of the reacting molecule. This establishes the desired stereochemistry at the C2 and C3 positions.
After the stereocenters are set, the auxiliary can be cleaved under specific conditions (e.g., hydrolysis) to release the enantiomerically enriched product. This approach allows for the rational design and synthesis of specific stereoisomers. tcichemicals.com Chiral auxiliaries are widely employed in both laboratory-scale synthesis and in the early stages of drug development due to their reliability and versatility. wikipedia.org
Enzymology and Mechanistic Studies of 2,3 Dihydroxy 3 Phenylpropanoic Acid Transformations
Structural Biology and Mechanistic Insights of Key Enzymes
Investigation of Co-factor Requirements and Reaction Mechanisms (e.g., Oxygen Incorporation)
The enzymatic transformations involving 2,3-dihydroxy-3-phenylpropanoic acid are primarily understood through the study of its biosynthesis from aromatic precursors such as cinnamic acid. These biocatalytic routes are of significant interest as they offer high stereo- and regioselectivity. The key reactions involve the incorporation of oxygen atoms and subsequent modifications, which are catalyzed by distinct classes of enzymes with specific cofactor dependencies.
Dioxygenase-Catalyzed Dihydroxylation
The foundational step in the formation of a diol structure from an unsaturated precursor like cinnamic acid is the dihydroxylation of the alkene side chain. This reaction is commonly catalyzed by a class of enzymes known as Rieske non-heme iron dioxygenases. researchgate.netresearchgate.net These enzyme systems are sophisticated multi-component proteins that facilitate the direct incorporation of molecular oxygen into the substrate.
The enzymatic dihydroxylation of arenes and related compounds by these dioxygenases is a unique and powerful reaction in nature, yielding versatile chiral metabolites. researchgate.net For instance, toluene (B28343) dioxygenase (TDO), often overexpressed in recombinant E. coli strains, is used for the oxidative de-aromatization of a variety of aromatic substrates. researchgate.net
Mechanism and Cofactors: Rieske dioxygenases typically consist of two main components: a reductase and an oxygenase.
Reductase Component: This part of the enzyme is a flavoprotein that contains additional iron-sulfur clusters. Its role is to transfer electrons from a reduced nicotinamide (B372718) cofactor, specifically NADH , to the terminal oxygenase component.
Oxygenase Component: This component is where the catalysis occurs. It contains a characteristic Rieske-type [2Fe-2S] cluster and a mononuclear non-heme ferrous iron (Fe(II)) atom in its active site. The enzyme binds the aromatic substrate and molecular oxygen (O₂). The electrons supplied by the reductase component enable the activation of O₂ and its subsequent stereospecific addition across a double bond, producing a cis-dihydrodiol. researchgate.netresearchgate.net
Table 1: Rieske Dioxygenase System for Dihydroxylation
| Enzyme System Example | Substrate Class | Reaction Type | Required Cofactors & Prosthetic Groups |
|---|---|---|---|
| Toluene Dioxygenase (TDO) / Benzoate Dioxygenase (BZDO) | Aromatic compounds (e.g., toluene, benzoate, cinnamic acid) | cis-Dihydroxylation | NADH, O₂, Fe(II), FAD, [2Fe-2S] clusters |
Dehydrogenation of cis-Dihydrodiol Intermediates
Following the initial oxygenation, the resulting cis-dihydrodiol intermediate can undergo further transformation. A common subsequent step is oxidation to a catechol or a related dihydroxy aromatic compound, a reaction catalyzed by cis-dihydrodiol dehydrogenases . nih.govqmul.ac.uk These enzymes are members of the oxidoreductase family. For example, cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase acts on the dihydrodiol of naphthalene, and similar enzymes are specific for the dihydrodiols of other aromatic compounds. qmul.ac.uk
Mechanism and Cofactors: The mechanism involves the removal of two hydrogen atoms from the hydroxyl-bearing carbons, leading to the rearomatization of the ring or, in the case of a side-chain dihydrodiol, the formation of a diketone or related oxidized species. This oxidation reaction is dependent on the cofactor NAD⁺ , which is reduced to NADH during the process. wikipedia.orgwikipedia.org
Table 2: Dehydrogenation of Dihydrodiol Intermediates
| Enzyme Class | Substrate Example | Reaction Type | Required Cofactor |
|---|---|---|---|
| cis-Dihydrodiol Dehydrogenase | (1R,2S)-1,2-Dihydronaphthalene-1,2-diol | Dehydrogenation / Oxidation | NAD⁺ |
Alternative Oxygenation: Cytochrome P450 Monooxygenases
Another major pathway for the enzymatic hydroxylation of cinnamic acid and its derivatives involves cytochrome P450 monooxygenases. A well-characterized example is Cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450-dependent enzyme that catalyzes the formation of 4-coumaric acid from trans-cinnamic acid. nih.gov While this enzyme acts on the aromatic ring rather than the side chain, it exemplifies an alternative mechanism of oxygen incorporation.
Mechanism and Cofactors: Unlike dioxygenases, monooxygenases incorporate only one atom from molecular oxygen (O₂) into the substrate, while the other is reduced to water. This process requires a continuous supply of electrons, which are provided by a partner enzyme, NADPH:cytochrome P450 reductase . This reductase shuttles electrons from the cofactor NADPH to the P450 enzyme, which contains a heme-iron center that binds and activates oxygen. nih.gov
Table 3: Cytochrome P450 Monooxygenase System
| Enzyme System | Substrate Example | Reaction Type | Required Cofactors & Prosthetic Groups |
|---|---|---|---|
| Cinnamic acid 4-hydroxylase (C4H) / NADPH:Cytochrome P450 Reductase | trans-Cinnamic acid | Monohydroxylation | NADPH, O₂, Heme |
Substrate Activation via CoA Ligation
For many enzymatic pathways, particularly those involving acyl groups, the carboxylic acid substrate must first be "activated" to a more reactive form. In the metabolism of cinnamic acids, this is often achieved by converting them into their corresponding thioesters with Coenzyme A (CoA). This reaction is catalyzed by ligases, such as 4-coumarate:CoA ligase (4CL) , which shows promiscuity towards various cinnamic acid derivatives. d-nb.info
Mechanism and Cofactors: The ligation is an energy-dependent process that requires the hydrolysis of ATP to AMP and pyrophosphate to drive the formation of the high-energy thioester bond between the carboxyl group of the substrate and the thiol group of Coenzyme A . d-nb.info This activation makes the cinnamoyl group more susceptible to subsequent enzymatic modifications.
Table 4: Substrate Activation by CoA Ligation
| Enzyme Example | Substrate Example | Reaction Type | Required Cofactors |
|---|---|---|---|
| 4-Coumarate:CoA Ligase (4CL) | Cinnamic acids | CoA Thioesterification (Ligation) | ATP, Coenzyme A, Mg²⁺ |
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Research Applications
Chromatography is a cornerstone for the separation and analysis of 2,3-dihydroxy-3-phenylpropanoic acid, particularly in research settings that demand high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds within a sample. In the context of metabolite profiling, GC-MS can be used to detect this compound in biological samples, often after a derivatization step to increase its volatility and thermal stability. This process typically involves converting the polar hydroxyl and carboxylic acid groups into less polar silyl (B83357) derivatives (e.g., using BSTFA).
The derivatized analyte is then introduced into the GC, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. As the compound elutes from the column, it enters the mass spectrometer, which ionizes the molecule and fragments it in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. By comparing this spectrum to established libraries, such as the NIST Mass Spectra Database, researchers can confirm the identity of the compound. d-nb.info Untargeted GC-MS methods are particularly valuable in metabolomics research for discovering biomarkers in various disease states. nih.gov The mass spectrum for the trimethylsilyl (B98337) derivative of this compound shows characteristic fragment ions that are used for its identification. nih.gov
Table 1: Illustrative GC-MS Data for Derivatized this compound (Note: This table is based on typical fragmentation patterns for silylated compounds and data available in spectral libraries.)
| Property | Description |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Elution Time | Dependent on the specific GC column and temperature program used. |
| Key Mass-to-Charge (m/z) Ratios | The mass spectrum would show a molecular ion peak corresponding to the fully silylated molecule, along with characteristic fragment ions. A prominent peak at m/z 107 is often associated with the phenyl group. nih.gov |
| Identification Method | Comparison of the obtained mass spectrum with reference spectra in databases like NIST. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is indispensable for analyzing non-volatile compounds like this compound in complex biological matrices such as plasma, urine, or cell extracts. nih.gov This technique offers high sensitivity and selectivity, which is crucial when dealing with samples containing a multitude of interfering substances.
The LC component separates the analyte from the matrix components using a column, typically in a reversed-phase mode. The choice of mobile phase is critical for achieving good separation. Once the analyte elutes, it is ionized, commonly by electrospray ionization (ESI), which is less harsh than methods used in GC-MS and often keeps the molecule intact. nih.gov The ionized molecule then enters the tandem mass spectrometer. In MS/MS, a specific parent ion corresponding to the analyte is selected, fragmented, and the resulting daughter ions are detected. This process, known as Selected Reaction Monitoring (SRM), provides a very high degree of certainty in identification and quantification, minimizing interference from the biological matrix. nih.gov However, matrix effects, such as ion suppression or enhancement, are a known challenge and must be carefully managed during method development. nih.gov For carboxylic acids, derivatization with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. nih.gov
Table 2: Advantages of LC-MS/MS in the Analysis of this compound
| Feature | Advantage in Research Applications |
| High Sensitivity | Enables detection of the compound at very low concentrations in biological samples. |
| High Selectivity | Tandem MS (MS/MS) minimizes interference from co-eluting matrix components, ensuring accurate quantification. nih.gov |
| Versatility | Applicable to a wide range of biological matrices (plasma, urine, tissue). |
| No Derivatization Required (in some cases) | Can directly analyze the polar compound, though derivatization can improve performance. nih.gov |
Chiral Chromatography for Enantiomeric Purity Assessment
This compound possesses two chiral centers, meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard chromatographic techniques. sigmaaldrich.com Chiral chromatography is essential for separating and quantifying these individual stereoisomers, which is critical as different enantiomers can exhibit vastly different biological activities.
This separation is achieved by using a chiral stationary phase (CSP). nih.govjiangnan.edu.cn The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. Common CSPs used for separating acidic compounds include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and anion-exchangers. nih.govchiraltech.com High-Performance Liquid Chromatography (HPLC) is the most common platform for chiral separations. nih.govjiangnan.edu.cn The ability to resolve all stereoisomers is fundamental in pharmaceutical research and for understanding stereospecific metabolic pathways.
Table 3: Common Chiral Stationary Phases (CSPs) for Separation of Acidic Enantiomers
| CSP Type | Principle of Separation | Example |
| Polysaccharide-based | Forms transient diastereomeric complexes with the analyte through hydrogen bonding, dipole-dipole, and π-π interactions. | Cellulose or amylose derivatives coated or immobilized on a silica (B1680970) support. nih.gov |
| Anion-exchange Type | Based on ionic interactions between a negatively charged analyte (the deprotonated carboxylic acid) and a positively charged chiral selector. chiraltech.com | Quinine or quinidine-based CSPs (e.g., CHIRALPAK QN-AX). chiraltech.com |
| Cyclodextrin-based | The analyte enters the chiral cavity of the cyclodextrin, with separation based on the fit and interactions with hydroxyl groups on the rim. nih.govnih.gov | β-cyclodextrin bonded to a silica gel. |
Spectroscopic Methods for Structural Elucidation and Conformation Analysis
Spectroscopic techniques provide detailed information about the molecular structure, bonding, and spatial arrangement of atoms in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.
¹H NMR: A proton NMR spectrum provides information on the number of different types of protons in the molecule, their chemical environment (chemical shift), their relative numbers (integration), and the connectivity between neighboring protons (spin-spin splitting). For this compound, one would expect to see distinct signals for the aromatic protons on the phenyl ring, the two methine (C-H) protons on the propanoic acid backbone, and exchangeable signals for the hydroxyl and carboxylic acid protons.
¹³C NMR: A carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule. The spectrum for this compound would show signals for the carboxylic acid carbon, the carbons of the phenyl ring, and the two carbons of the propanoic acid chain bearing the hydroxyl groups. nih.gov
2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish the complete molecular structure. COSY reveals which protons are coupled to each other (i.e., are on adjacent carbons), allowing for the assembly of the carbon-hydrogen framework. HSQC correlates each proton signal with the carbon signal to which it is directly attached.
Furthermore, advanced NMR experiments can be used for conformational analysis. Studies on the related compound 2,3-dihydroxypropanoic acid have shown that vicinal ¹H-¹H coupling constants can be used to determine the preferred rotational conformation (rotamers) around the C2-C3 bond in different solvents, revealing the influence of factors like hydrogen bonding and gauche effects. nih.gov
Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: Exact values depend on solvent and stereochemistry.)
| Atom(s) | Spectrum | Predicted Chemical Shift (ppm) | Splitting Pattern (for ¹H) |
| Phenyl Protons | ¹H | 7.2 - 7.5 | Multiplet |
| CH (OH)-Ph | ¹H | ~5.0 | Doublet |
| CH (OH)-COOH | ¹H | ~4.5 | Doublet |
| OH and COOH | ¹H | Variable (broad singlets) | Broad Singlets |
| C OOH | ¹³C | 170 - 180 | - |
| Phenyl Carbons | ¹³C | 125 - 140 | - |
| C H(OH)-Ph | ¹³C | 70 - 80 | - |
| C H(OH)-COOH | ¹³C | 70 - 80 | - |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of light against its frequency (or wavenumber, in cm⁻¹).
For this compound, the IR spectrum would exhibit several characteristic absorption bands confirming its structure. nih.gov The presence of the carboxylic acid is indicated by a very broad absorption in the 2500-3300 cm⁻¹ range due to the O-H stretching of the hydrogen-bonded acid dimer, which overlaps with the C-H stretches. A strong, sharp absorption for the carbonyl (C=O) group stretch is expected around 1700-1725 cm⁻¹. libretexts.org The alcohol hydroxyl (O-H) groups will also produce a broad absorption band, typically around 3200-3500 cm⁻¹. libretexts.org Finally, the phenyl group gives rise to characteristic absorptions from aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1450-1600 cm⁻¹ region). libretexts.org
Table 5: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very Broad |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |
| Alcohol | O-H stretch | 3200 - 3500 | Broad |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Sharp, Medium |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |
| Alkane | C-H stretch | 2850 - 3000 | Medium |
Optical Methods for Stereochemical Analysis
The determination of the three-dimensional arrangement of atoms in a chiral molecule, or its stereochemistry, is a critical aspect of chemical research. For a compound like this compound, which contains two chiral centers, four possible stereoisomers exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Optical methods, which rely on the interaction of chiral molecules with plane-polarized light, are fundamental tools for elucidating the absolute configuration of these stereoisomers.
Specific Rotation and Optical Rotatory Dispersion (ORD)
A cornerstone of stereochemical analysis is the measurement of optical activity. Chiral molecules have the ability to rotate the plane of plane-polarized light, a phenomenon quantified by the specific rotation, [α]. The magnitude and sign (dextrorotatory, '+', or levorotatory, '-') of the specific rotation are characteristic physical constants for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). For instance, in the synthesis of (S)-2-hydroxy-3-phenylpropanoic acid from L-phenylalanine, the optical purity and absolute stereochemistry of the product are confirmed by measuring its specific rotation.
While specific rotation at a single wavelength (typically the sodium D-line at 589 nm) is a valuable parameter, a more comprehensive understanding of a molecule's chiroptical properties is provided by Optical Rotatory Dispersion (ORD). ORD is the measurement of the change in optical rotation as a function of the wavelength of light. An ORD spectrum, a plot of specific rotation versus wavelength, provides more detailed structural information than a single measurement.
The shape of an ORD curve, particularly in the vicinity of a chromophore's absorption band, can be highly informative. A plain curve shows a monotonic increase or decrease in rotation as the wavelength changes. In contrast, a Cotton effect curve exhibits a characteristic peak and trough. The sign of the Cotton effect can be correlated with the stereochemistry of the chiral center near the chromophore. While specific ORD data for this compound is not extensively documented in publicly available literature, the principles of ORD are broadly applicable to its stereochemical analysis. The presence of the phenyl chromophore and the carboxylic acid group would be expected to give rise to measurable ORD spectra, allowing for the potential differentiation of its stereoisomers.
| Parameter | Description | Relevance to this compound |
| Specific Rotation ([α]) | The angle of rotation of plane-polarized light by a solution of a chiral compound at a specific concentration and path length. | A key parameter for characterizing the individual enantiomers and determining enantiomeric purity. |
| Optical Rotatory Dispersion (ORD) | The variation of optical rotation as a function of wavelength. | Provides more detailed stereochemical information than a single specific rotation measurement. The shape of the ORD curve (plain or Cotton effect) can be related to the absolute configuration. |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is another powerful chiroptical technique that provides detailed stereochemical information. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) or molar ellipticity ([θ]) against wavelength.
CD spectroscopy is particularly sensitive to the spatial arrangement of chromophores and other functional groups within a molecule. The electronic transitions of the phenyl ring and the carboxyl group in this compound are expected to be CD-active. The resulting CD spectrum would serve as a unique fingerprint for each stereoisomer.
In research, the absolute configuration of chiral molecules, such as certain α-aryloxypropanoic acids, has been successfully determined by comparing experimentally measured CD spectra with those predicted by quantum chemical calculations. This combination of experimental and theoretical approaches is a powerful tool for unambiguous stereochemical assignment. Although specific CD spectroscopic studies on this compound are not readily found in the literature, the methodology is directly applicable. By obtaining the CD spectra of the different stereoisomers and comparing them with theoretical predictions, their absolute configurations could be unequivocally established.
| Technique | Principle | Application to this compound |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light. | The resulting spectrum is a sensitive probe of the molecule's three-dimensional structure, allowing for the differentiation of stereoisomers and the determination of absolute configuration, often in conjunction with computational methods. |
Biological Roles and Biotechnological Applications
Ecological and Environmental Significance of 2,3-Dihydroxy-3-phenylpropanoic Acid
This compound has been identified as a metabolite in the fungal degradation of polycyclic aromatic hydrocarbons (PAHs), indicating its role in the bioremediation of these persistent environmental pollutants. PAHs are organic compounds that are known for their toxicity and carcinogenicity, making their removal from the environment a critical concern. eaog.orgresearchgate.net
Research on the white-rot fungus Pycnoporus sanguineus 14 demonstrated its capability to degrade phenanthrene (B1679779) and benz[a]anthracene. researchgate.net In this process, this compound was identified as a product of benz[a]anthracene (BAA) degradation. eaog.orgresearchgate.netresearchgate.net The study utilized gas chromatography-mass spectrometry (GC-MS) to identify the metabolites formed during the breakdown of these complex aromatic structures. researchgate.net The degradation of BAA by Pycnoporus sanguineus 14 was significant, with a 90.1% reduction observed under in vivo conditions. eaog.orgresearchgate.net This metabolic pathway highlights the role of microorganisms in transforming harmful pollutants into other chemical forms, with this compound being a key intermediate in this specific fungal degradation pathway. eaog.orgresearchgate.netresearchgate.net The enzymes produced by white-rot fungi, such as laccase and cytochrome P450 monooxygenases, are crucial for the initial transformation of PAHs. researchgate.netresearchgate.net
Table 1: Fungal Degradation of Benz[a]anthracene
| Organism | Aromatic Pollutant | Identified Metabolite | Analytical Method | Reference |
|---|---|---|---|---|
| Pycnoporus sanguineus 14 | Benz[a]anthracene (BAA) | This compound | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.net |
While direct studies on the allelopathic activity of this compound are not extensively documented in the provided research, its presence in plant tissues suggests a potential role in plant-microbe interactions. The compound has been identified in the leaves of Eucalyptus marginata (Jarrah). nih.govmdpi.com Phenolic compounds in plants are generally recognized for their defensive roles against pathogens and herbivores. nih.gov
The identification of this compound in Eucalyptus marginata leaf extracts, which also demonstrated strong antimicrobial and anti-inflammatory properties, points towards its potential contribution to the plant's defense mechanisms. nih.govmdpi.com For instance, a related compound, 3-phenylpropanoic acid, has been isolated from a terrestrial Streptomyces species and shown to have antimicrobial activity against various bacteria and fungi. While this is a different compound, the shared phenylpropanoic acid structure is notable. Furthermore, chlorinated derivatives of 3-phenylpropanoic acid have been found to exhibit significant antibacterial properties.
Given that phenolic compounds are known to be involved in the complex chemical communication between plants and microbes, the presence of this compound in plant tissues warrants further investigation into its specific ecological functions, including any potential allelopathic effects.
Molecular and Cellular Biological Activities
Phenolic compounds are well-regarded for their antioxidant capabilities, and this compound is recognized as a phenolic acid with strong antioxidant properties that help protect against oxidative stress. nih.govmdpi.com Its presence in extracts of Eucalyptus marginata leaves has been correlated with significant antioxidant activity. nih.govmdpi.com
Table 2: Antioxidant Activity of Eucalyptus marginata Leaf Extracts Containing this compound
| Assay | Observed Activity | Reference |
|---|---|---|
| DPPH Radical Scavenging | Strong antioxidant capacity demonstrated by low IC50 values in extracts. | nih.gov |
| ABTS Radical Scavenging | Strong radical-scavenging abilities observed in extracts. | nih.gov |
| Oxygen Radical Absorbance Capacity (ORAC) | Strong antioxidant activity confirmed in extracts. | nih.gov |
This compound, as a component of plant extracts, has been associated with the inhibition of key enzymes involved in inflammation and neurotransmission. Specifically, extracts from Eucalyptus marginata leaves containing this compound have shown inhibitory activity against acetylcholinesterase (AChE) and lipoxygenase (LOX). nih.govmdpi.com
AChE is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. nih.gov Its inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. Extracts containing this compound demonstrated potent AChE inhibition, suggesting a potential neuroprotective role for its constituent compounds. nih.govmdpi.com
Lipoxygenase (LOX) is an enzyme involved in the inflammatory pathways. nih.gov The inhibition of LOX by the E. marginata extracts indicates anti-inflammatory potential. nih.govmdpi.com The most significant LOX inhibition was observed with a ternary solvent mixture, yielding an IC50 value of 41 ± 3 μg/mL. mdpi.com
While these studies demonstrate the activity of the extract as a whole, the presence of this compound within it suggests it may be one of the active enzyme-inhibiting constituents. Further research on the isolated compound is needed to confirm its specific inhibitory activity and mechanism at a molecular level.
Table 3: Enzyme Inhibition by Eucalyptus marginata Leaf Extracts Containing this compound
| Enzyme Target | Type of Activity | Potential Implication | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Inhibition | Neuroprotection | nih.govmdpi.com |
| Lipoxygenase (LOX) | Inhibition | Anti-inflammatory | nih.govmdpi.com |
Biotechnological Exploitation and Synthetic Biology Applications
Currently, there is limited specific information available regarding the large-scale biotechnological production or direct application of this compound in synthetic biology. Research has noted its formation as a product of chemical synthesis, such as the reaction of trans-cinnamic acid with osmium tetroxide, rather than through biotechnological routes. chegg.com
However, the broader field of synthetic biology is actively exploring the microbial production of various phenylpropanoids and related aromatic compounds. While not directly focused on this compound, studies have demonstrated the successful biosynthesis of structurally similar compounds. For example, (R)-2-hydroxy-3-phenylpropionic acid has been synthesized using recombinant Escherichia coli. This highlights the potential for developing microbial cell factories for the production of a wide range of phenylpropanoic acid derivatives.
The identification of this compound as a product of fungal PAH degradation also suggests that the enzymes and genetic pathways from organisms like Pycnoporus sanguineus could be harnessed in synthetic biology. researchgate.net These genetic elements could potentially be engineered into robust microbial chassis to create novel biosynthetic pathways for the production of this and other valuable chemical intermediates from simple feedstocks or in the context of waste valorization.
As a Chiral Building Block in the Synthesis of Specialty Chemicals
The intrinsic chirality and functionality of this compound and its close analogues make them valuable starting materials, or chiral building blocks, for the stereoselective synthesis of high-value specialty chemicals, particularly pharmaceuticals. The precise spatial arrangement of its substituent groups allows for the construction of complex target molecules with specific biological activities.
Derivatives of the core 3-phenylpropanoic acid structure are crucial intermediates in the synthesis of several important drugs. For example, the related compound L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid is a key precursor in the manufacture of the broad-spectrum antibiotics florfenicol (B1672845) and thiamphenicol. google.com The synthesis of these complex molecules relies on the pre-existing stereochemistry of the phenylpropionic acid derivative to ensure the final product has the correct three-dimensional structure required for its antibacterial activity.
Furthermore, the structural motif of this compound is integral to the side chain of the highly effective anticancer drug, Taxol (paclitaxel). The synthesis of (±)-syn-3-benzamido-2-hydroxy-3-phenylpropanoic acid, a direct derivative, highlights its role as a precursor to this vital component of Taxol. researchgate.net The intricate side chain is crucial for Taxol's ability to stabilize microtubules and arrest cell division in cancer cells. The demand for Taxol and its derivatives has spurred significant research into efficient synthetic and semi-synthetic production routes, many of which rely on chiral building blocks derived from phenylpropanoic acids. nih.govnih.gov
The versatility of this scaffold is further demonstrated by the synthesis of various other biologically active compounds. For instance, (S)-2-Hydroxy-3-phenylpropanoic acid, a closely related molecule, is not only a valuable building block in the pharmaceutical industry but has also gained attention as a monomer for creating novel degradable and biocompatible materials like polyphenyllactic acid. selleckchem.com The ability to use these chiral precursors allows chemists to avoid non-stereoselective synthesis methods which produce racemic mixtures that are difficult and costly to separate. google.com
Table 1: Examples of Specialty Chemicals Synthesized from Phenylpropanoic Acid Derivatives
| Target Specialty Chemical | Chiral Precursor/Building Block | Therapeutic Class/Application |
|---|---|---|
| Florfenicol | L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid | Antibiotic |
| Thiamphenicol | L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid | Antibiotic |
| Taxol (Paclitaxel) Side Chain | (±)-syn-3-benzamido-2-hydroxy-3-phenylpropanoic acid | Anticancer |
| Polyphenyllactic acid | (S)-2-Hydroxy-3-phenylpropanoic acid | Biocompatible Polymer |
Engineered Microbial Systems for Enhanced Production or Biotransformation
The production of complex chiral molecules like this compound through traditional chemical synthesis can be challenging, often requiring multiple steps, harsh reaction conditions, and the use of toxic reagents. Consequently, there is a growing interest in developing sustainable and efficient biotechnological routes using engineered microorganisms. These microbial cell factories can be designed to convert simple, renewable feedstocks like glucose into valuable chemical products.
While the de novo biosynthesis of this compound in a dedicated microbial system has not been extensively reported, the metabolic pathways and enzymatic tools required for its production are well-documented in various organisms. Escherichia coli, a workhorse of industrial biotechnology, possesses native pathways for the catabolism of phenylpropionic acid and its hydroxylated derivatives. nih.gov Specifically, E. coli can convert 3-phenylpropionic and 3-(3-hydroxyphenyl)propionic acids into 3-(2,3-dihydroxyphenyl)propionic acid, demonstrating its intrinsic capability to perform the necessary hydroxylation reactions on the phenyl ring. nih.gov
Metabolic engineering strategies can be employed to harness and enhance these capabilities for production. A plausible biosynthetic route starts from the common aromatic amino acid L-phenylalanine, a direct product of the shikimate pathway which is highly active in engineered E. coli. L-phenylalanine can be converted to cinnamic acid, a key intermediate in the phenylpropanoid pathway. nih.govresearchgate.net From cinnamic acid, a series of enzymatic steps involving hydration and hydroxylation can lead to the formation of this compound. An enzyme known as 3-phenylpropionate-dihydrodiol/cinnamic acid-dihydrodiol dehydrogenase (HcaB) is known to produce 3-(2,3-dihydroxylphenyl)propanoic acid from cinnamic acid-dihydrodiol, indicating a potential enzymatic step for this conversion. ebi.ac.uk
The general principles of metabolic engineering for producing related compounds like 3-hydroxypropionic acid (3-HP) from glycerol (B35011) or glucose are well-established and could be adapted. frontiersin.org These strategies often involve:
Pathway Construction: Introducing heterologous genes from plants or other microbes to create a novel biosynthetic pathway. For phenylpropanoids, this could involve expressing enzymes like phenylalanine ammonia-lyase (PAL) to convert L-phenylalanine to cinnamic acid, and specific hydroxylases to add the diol functionality.
Precursor Supply Enhancement: Overexpressing key enzymes in upstream pathways (e.g., the shikimate pathway for L-phenylalanine) and knocking out competing pathways to channel more carbon flux towards the desired product.
Optimization of Fermentation Conditions: Fine-tuning parameters such as substrate feed rates, temperature, and pH to maximize cell growth and product yield.
Biotransformation, where a precursor molecule is added to a microbial culture to be converted into the desired product, is another viable strategy. For instance, various microorganisms have been shown to biotransform cinnamic acid into a range of derivatives. rsc.org By selecting or engineering a microbe with the appropriate hydroxylating enzymes, it is feasible to develop a process for the specific biotransformation of cinnamic acid or 3-phenylpropanoic acid to this compound.
Table 2: Potential Engineering Strategies for Microbial Production of this compound
| Engineering Strategy | Target/Approach | Rationale |
|---|---|---|
| Pathway Construction | Introduce genes for hydroxylases and dehydrogenases from other organisms. | To create a complete biosynthetic pathway from a central metabolite like L-phenylalanine or cinnamic acid. |
| Precursor Funneling | Overexpress key enzymes of the shikimate pathway (e.g., aroG, aroF, aroH). | To increase the intracellular pool of L-phenylalanine, the primary precursor. |
| Elimination of Byproducts | Knockout genes leading to competing pathways (e.g., those for other aromatic compounds or biomass). | To direct metabolic flux towards the target molecule and improve yield. |
| Biotransformation | Use whole cells of a microorganism expressing specific hydroxylases with cinnamic acid as a substrate. | To achieve a specific chemical conversion with high selectivity under mild conditions. |
Q & A
Q. What are the established synthetic routes for 2,3-dihydroxy-3-phenylpropanoic acid, and how do reaction conditions influence yield?
The compound is synthesized via condensation reactions between phenylglyoxylic acid derivatives and hydroxylated precursors under controlled pH and temperature. Enzymatic methods using microbial catalysts (e.g., Pseudomonas spp.) can enhance stereochemical control, particularly for diastereomer separation. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for phenylglyoxalate to hydroxyl donor) and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are most reliable for characterizing this compound?
High-resolution mass spectrometry (HRMS) confirms molecular mass (C₉H₁₀O₄, MW: 182.17). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C and DEPT-135, identifies hydroxyl and carboxyl groups (δ ~170 ppm for COOH, δ 70-80 ppm for diol protons). Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities, validated against reference standards .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
The compound exhibits high aqueous solubility (~50 mg/mL at 25°C) due to hydrophilic diol and carboxyl groups. Stability studies show degradation above 40°C (TGA/DSC data), requiring storage at 4°C in amber vials. LogP values (~0.5) indicate moderate lipophilicity, influencing partitioning in biphasic systems .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, and what chiral separation methods are effective?
Asymmetric catalysis using chiral auxiliaries (e.g., L-proline derivatives) improves enantiomeric excess (ee >90%). Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC achieve baseline separation of (R)- and (S)-enantiomers. Circular dichroism (CD) spectroscopy validates optical activity .
Q. How should researchers resolve contradictions in environmental detection data for this compound?
Discrepancies in environmental matrices (e.g., surface water vs. plasma) arise from analytical method variability. Cross-validate using isotope dilution mass spectrometry (IDMS) for quantification and account for matrix effects (e.g., humic acid interference). Standardize extraction protocols (SPE cartridges, pH-adjusted elution) .
Q. What strategies address the lack of toxicological data for this compound?
Conduct in vitro assays (Ames test, micronucleus assay) to assess mutagenicity. Use zebrafish embryos (FET assay) for acute toxicity screening (LC₅₀ determination). Compare structural analogs (e.g., dihydrocaffeic acid) to extrapolate hazard profiles .
Q. How does the compound’s reactivity in aqueous solutions impact experimental design?
The diol moiety undergoes autoxidation under alkaline conditions (pH >8), forming quinone intermediates. Stabilize solutions with 0.1% ascorbic acid and conduct kinetic studies (UV-Vis monitoring at 300 nm) to model degradation pathways. Use anaerobic chambers for oxygen-sensitive reactions .
Q. Which computational models predict the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) with CYP450 isoforms (e.g., CYP3A4) identifies potential metabolic sites. Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. QSAR models correlate substituent effects with antioxidant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
